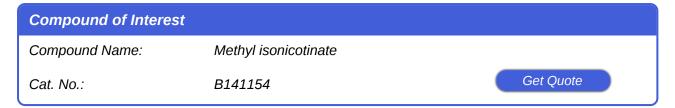


physical and chemical properties of methyl pyridine-4-carboxylate

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An In-depth Technical Guide to Methyl Pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyridine-4-carboxylate, also known as **methyl isonicotinate**, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a wide array of pharmaceutical agents, owing to the versatile reactivity of its pyridine ring and ester functionality. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl pyridine-4-carboxylate, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data for its characterization.

Physical and Chemical Properties

Methyl pyridine-4-carboxylate is a colorless to light yellow liquid under ambient conditions. Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Methyl Pyridine-4-carboxylate



Property	Value	Reference(s)
IUPAC Name	methyl pyridine-4-carboxylate	[1][2]
Synonyms	Methyl isonicotinate, 4- Carbomethoxypyridine	[1][2]
CAS Number	2459-09-8	[1][2]
Molecular Formula	C7H7NO2	[1][2]
Molecular Weight	137.14 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Melting Point	8 °C	[1]
Boiling Point	208 °C	[1]
Density	1.161 g/mL	[1]
Refractive Index	1.514	[1]
Solubility	Slightly soluble in water. Soluble in many organic solvents like ethanol and ether.	[3]

Table 2: Spectroscopic Data for Methyl Pyridine-4-carboxylate



Spectroscopy	Data	Reference(s)
¹H NMR (CDCl₃)	$\delta \sim 8.7$ ppm (d, 2H, H-2, H-6), ~ 7.8 ppm (d, 2H, H-3, H-5), ~ 3.9 ppm (s, 3H, -OCH ₃)	[4][5][6]
¹³ C NMR (CDCl₃)	$\delta \sim 165$ ppm (C=O), ~ 150 ppm (C-2, C-6), ~ 142 ppm (C-4), ~ 122 ppm (C-3, C-5), ~ 52 ppm (-OCH ₃)	[7][8][9][10]
IR (KBr)	~3050 cm ⁻¹ (aromatic C-H stretch), ~1725 cm ⁻¹ (C=O stretch), ~1600, 1560, 1450 cm ⁻¹ (aromatic C=C and C=N stretch), ~1280, 1100 cm ⁻¹ (C-O stretch)	[11][12][13][14]
Mass Spectrum	Molecular Ion (M+): m/z = 137	[15]

Chemical Reactivity

The chemical reactivity of methyl pyridine-4-carboxylate is primarily governed by its two main functional groups: the ester and the pyridine ring.

- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield isonicotinic acid and methanol. Alkaline hydrolysis is commonly employed and proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[16][17][18]
- Nucleophilic Aromatic Substitution: The pyridine ring is relatively electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when activated by electronwithdrawing groups or when a good leaving group is present on the ring.
- Reduction: The ester functionality can be reduced to the corresponding alcohol, 4-(hydroxymethyl)pyridine, using reducing agents such as lithium aluminum hydride.
- Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom of the
 pyridine ring allows it to act as a base and a nucleophile, readily forming quaternary salts



with alkyl halides.[12]

Experimental Protocols Synthesis of Methyl Pyridine-4-carboxylate

A common and efficient method for the synthesis of methyl pyridine-4-carboxylate is the Fischer esterification of isonicotinic acid.

Protocol 1: Fischer Esterification of Isonicotinic Acid[19][20][21][22]

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1 equivalent) and an excess of methanol (e.g., 10-20 equivalents).
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
 Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution). Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude methyl pyridine-4carboxylate can be purified by vacuum distillation to yield the final product.

Hydrolysis of Methyl Pyridine-4-carboxylate



Protocol 2: Alkaline Hydrolysis to Isonicotinic Acid[16]

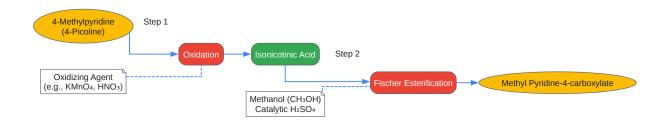
- Reaction Setup: In a round-bottomed flask, dissolve methyl pyridine-4-carboxylate (1 equivalent) in a suitable solvent such as a mixture of methanol and water (e.g., 85% methanol in water).[16]
- Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 1.1-1.5 equivalents), to the solution.
- Heating: Heat the reaction mixture and maintain it at a suitable temperature (e.g., 50-70 °C)
 with stirring for a few hours. Monitor the reaction progress by TLC until all the starting
 material is consumed.
- Acidification: After cooling the reaction mixture to room temperature, acidify it with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This will protonate the carboxylate to form isonicotinic acid, which will precipitate out of the solution.
- Isolation: Collect the precipitated isonicotinic acid by vacuum filtration.
- Purification: The crude isonicotinic acid can be purified by recrystallization from a suitable solvent, such as hot water or ethanol.

Visualizations

Synthesis Workflow of Methyl Pyridine-4-carboxylate

The following diagram illustrates a common synthetic route to methyl pyridine-4-carboxylate, starting from the oxidation of 4-methylpyridine (4-picoline) to isonicotinic acid, followed by Fischer esterification.





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Caption: Synthesis of Methyl Pyridine-4-carboxylate.

Conclusion

Methyl pyridine-4-carboxylate is a versatile and important molecule in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and key reactions. The provided data and workflows are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

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